molecular formula C17H21NO3 B15123587 (R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL

(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL

Cat. No.: B15123587
M. Wt: 287.35 g/mol
InChI Key: NSRLBJFRMMPGOK-RHSMWYFYSA-N
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Description

(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL is a chiral compound with significant importance in medicinal chemistry. This compound is known for its role as a selective norepinephrine reuptake inhibitor, making it valuable in the treatment of various neurological and psychological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and benzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-ethoxyphenol and benzaldehyde.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to obtain the desired chiral alcohol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, such as converting ketones back to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, ammonia.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its effects on neurotransmitter systems, particularly its role in norepinephrine reuptake inhibition.

    Medicine: It is used in the development of antidepressant drugs and treatments for attention deficit hyperactivity disorder (ADHD) and panic disorders.

    Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The primary mechanism of action of (R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL involves the inhibition of norepinephrine reuptake. By blocking the norepinephrine transporter, the compound increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and other related disorders. The compound does not significantly affect dopamine or serotonin reuptake, making it a selective norepinephrine reuptake inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Reboxetine: Another selective norepinephrine reuptake inhibitor with a similar mechanism of action.

    Tamsulosin: Although primarily used for treating benign prostatic hyperplasia, it shares structural similarities with (R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL.

Uniqueness

This compound is unique due to its specific chiral configuration, which contributes to its selective inhibition of norepinephrine reuptake. This selectivity reduces the likelihood of side effects associated with non-selective inhibitors, making it a valuable compound in therapeutic applications.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

(1R,2R)-3-amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol

InChI

InChI=1S/C17H21NO3/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17,19H,2,12,18H2,1H3/t14-,17-/m1/s1

InChI Key

NSRLBJFRMMPGOK-RHSMWYFYSA-N

Isomeric SMILES

CCOC1=CC=CC=C1O[C@H](C2=CC=CC=C2)[C@@H](CN)O

Canonical SMILES

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CN)O

Origin of Product

United States

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